molecular formula C18H15NO2S B5791079 2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide

Cat. No.: B5791079
M. Wt: 309.4 g/mol
InChI Key: VIGZROVSDQMHHL-UHFFFAOYSA-N
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Description

2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is a heterocyclic compound that features a naphtho[1,8-cd]isothiazole core with a phenylethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a naphthoquinone derivative with a phenylethylamine in the presence of a sulfur source, followed by oxidation to form the isothiazole ring . The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives. Substitution reactions can introduce various functional groups onto the naphtho[1,8-cd]isothiazole ring, leading to a wide range of derivatives with different properties .

Scientific Research Applications

2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and the functional groups present. Its effects are mediated through binding to these targets, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-phenylethyl)-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide is unique due to its specific naphtho[1,8-cd]isothiazole core and phenylethyl substituent, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential in scientific research make it a valuable compound in multiple fields.

Properties

IUPAC Name

3-(2-phenylethyl)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-22(21)17-11-5-9-15-8-4-10-16(18(15)17)19(22)13-12-14-6-2-1-3-7-14/h1-11H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGZROVSDQMHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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